![molecular formula C21H21N5O2S2 B2917905 2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-10-4](/img/structure/B2917905.png)
2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-([1,1’-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a piperazine ring, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The biphenyl group provides a rigid, planar structure, while the piperazine ring introduces flexibility. The thiadiazole ring and acetamide group may participate in hydrogen bonding and other intermolecular interactions .科学的研究の応用
Pharmacological Research
This compound, with its piperazine and thiadiazole moieties, may be investigated for its pharmacological properties. Piperazine derivatives are known for their central nervous system activity, while thiadiazoles exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects . Research could explore the synthesis of novel pharmaceuticals or the improvement of existing medications.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. The presence of a biphenyl group could be associated with antibacterial properties, and the acetamide linkage might be modified to enhance this activity. Studies could focus on its efficacy against various bacterial strains and its mechanism of action .
Cancer Research
Compounds with similar structures have been explored for their anticancer potential. The ability to interact with biological macromolecules could make it a candidate for targeted cancer therapies. Research could involve the synthesis of derivatives and testing their cytotoxicity against cancer cell lines .
Anti-inflammatory Applications
The thiadiazole core is often associated with anti-inflammatory properties. This compound could be synthesized and tested for its ability to modulate inflammatory pathways in various disease models, potentially leading to new treatments for chronic inflammatory diseases .
Neuropharmacology
Given the presence of a piperazine ring, which is commonly found in psychotropic drugs, this compound could be studied for its effects on the central nervous system. It might have applications in treating disorders such as anxiety, depression, or schizophrenia .
Drug Design and Development
The compound’s complex structure makes it a valuable scaffold for drug design. Medicinal chemists could use it as a starting point to develop new drugs with improved safety and efficacy profiles. Computational chemistry applications could predict its interaction with biological targets .
Biofilm Inhibition
Research into the anti-biofilm activity of similar compounds suggests that this compound could also be studied for its ability to prevent the formation of biofilms by pathogenic bacteria, which is a significant concern in clinical settings .
Chemical Synthesis and Optimization
The compound could serve as a key intermediate in the synthesis of more complex molecules. Research could focus on optimizing its synthesis process, improving yields, and exploring its role in the construction of diverse chemical libraries .
特性
IUPAC Name |
2-[[5-[4-(4-phenylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c22-18(27)14-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2,(H2,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYDMMRGOBVGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

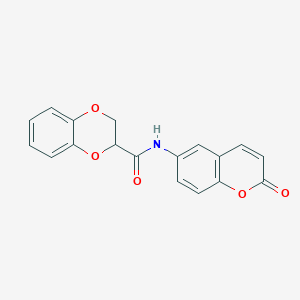
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)
![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

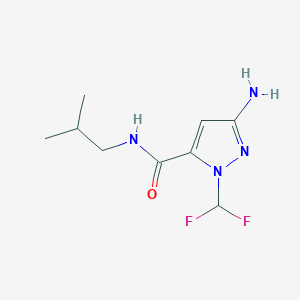
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)
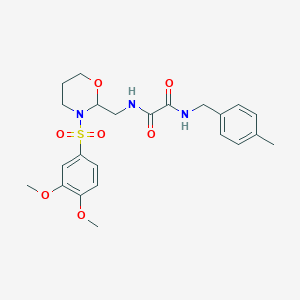
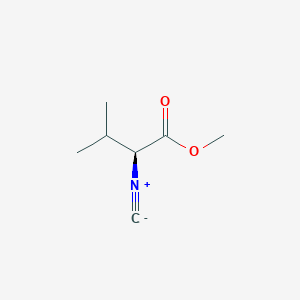
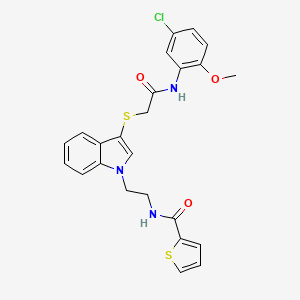

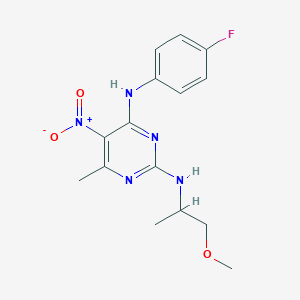
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)